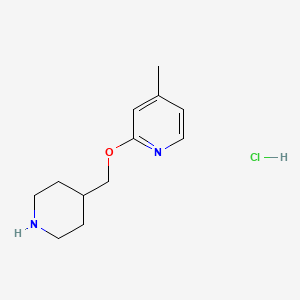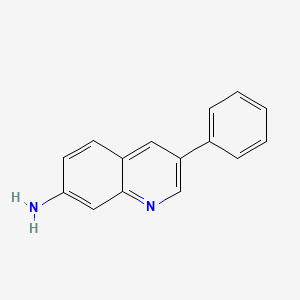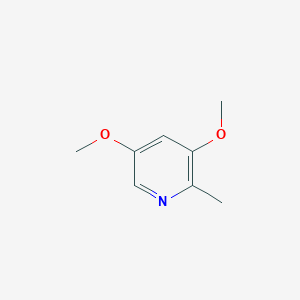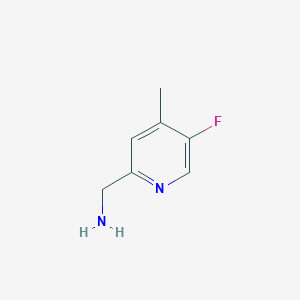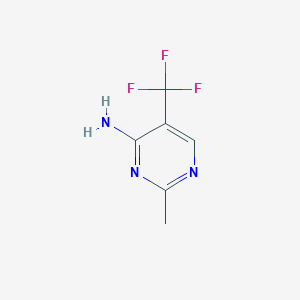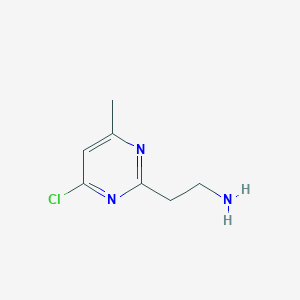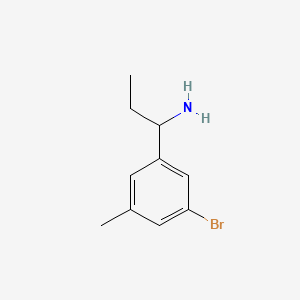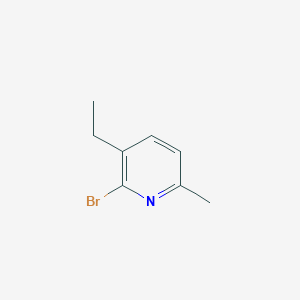
2-Bromo-3-ethyl-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-ethyl-6-methylpyridine is a halogenated pyridine derivative Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-ethyl-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-ethyl-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to higher purity and reduced production costs. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
2-Bromo-3-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-ethyl-6-methylpyridine depends on its specific application. In general, the bromine atom can act as a leaving group, facilitating various chemical transformations. The ethyl and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Bromo-2-methylpyridine: The position of the bromine and methyl groups differs, affecting its chemical behavior.
2-Chloro-3-ethyl-6-methylpyridine: The chlorine atom provides different reactivity compared to bromine.
Uniqueness
2-Bromo-3-ethyl-6-methylpyridine is unique due to the specific arrangement of bromine, ethyl, and methyl groups on the pyridine ring
Propiedades
Fórmula molecular |
C8H10BrN |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
2-bromo-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
Clave InChI |
AMICQAVTBPRALW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


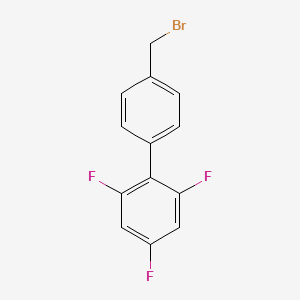
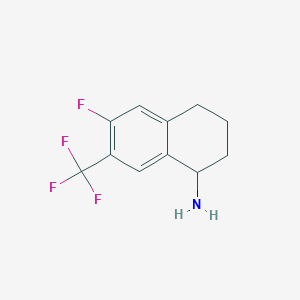
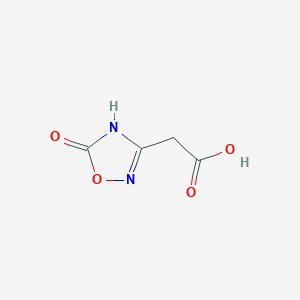

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
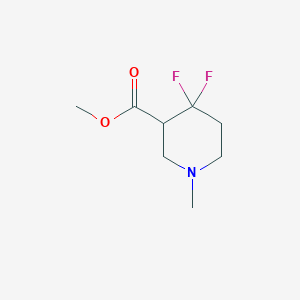
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
